molecular formula C12H17BrFN B1407076 [(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine CAS No. 1505107-50-5

[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine

Cat. No.: B1407076
CAS No.: 1505107-50-5
M. Wt: 274.17 g/mol
InChI Key: XLNCQOZRWANIEV-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylpropylamine is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an amine group through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylpropylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylpropylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylpropylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-fluorophenyl)methylpropylamine
  • (2-Bromo-3-fluorophenyl)methylbutylamine
  • (2-Bromo-3-fluorophenyl)methylbutylamine

Uniqueness

(2-Bromo-3-fluorophenyl)methylpropylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNCQOZRWANIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
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[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine

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